molecular formula C5H3BrN2O4 B2427605 5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid CAS No. 2445792-47-0

5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid

Cat. No.: B2427605
CAS No.: 2445792-47-0
M. Wt: 234.993
InChI Key: QMPAHRRTZJBEPC-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with bromine, hydroxyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid typically involves the bromination of a pyridazine derivative followed by hydroxylation and carboxylation. One common method involves the reaction of 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes using continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 5-bromo-4-oxo-6-oxo-1H-pyridazine-3-carboxylic acid.

    Reduction: Formation of 5-bromo-4-hydroxy-6-hydroxy-1H-pyridazine-3-carboxylic acid.

    Substitution: Formation of 5-substituted-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridazine derivatives.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-Hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid: Lacks the bromine substitution.

    5-Chloro-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid: Similar structure but with chlorine instead of bromine.

Uniqueness

5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. The combination of hydroxyl, carbonyl, and carboxylic acid groups also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O4/c6-1-3(9)2(5(11)12)7-8-4(1)10/h(H,11,12)(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPAHRRTZJBEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NN=C1C(=O)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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